(3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one

Analytical Method Validation Pharmaceutical Quality Control UPLC/PDA/MS

Indispensable for Darunavir ANDA filings. This stereochemically defined impurity ensures HPLC/UPLC method specificity and accuracy. It provides traceability to USP/EP standards and includes a full Certificate of Analysis (CoA) with NMR, MS, and HPLC data. Substitution with unqualified analogs invalidates validated methods.

Molecular Formula C7H10O4
Molecular Weight 158.15 g/mol
CAS No. 866594-60-7
Cat. No. B130599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one
CAS866594-60-7
Synonyms(3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one; 
Molecular FormulaC7H10O4
Molecular Weight158.15 g/mol
Structural Identifiers
SMILESCOC1C2CC(=O)OC2CO1
InChIInChI=1S/C7H10O4/c1-9-7-4-2-6(8)11-5(4)3-10-7/h4-5,7H,2-3H2,1H3/t4-,5-,7-/m0/s1
InChIKeyLQEIOPTZKCKTPQ-VPLCAKHXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 5 g / 50 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one (CAS 866594-60-7): A Stereochemically Defined Darunavir Process Impurity for Regulated Analytical Quality Control


(3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one (CAS 866594-60-7) is a chiral bicyclic lactone belonging to the furo[3,4-b]furan class, specifically identified as a process-related impurity of the HIV protease inhibitor Darunavir [1]. This compound is commercially supplied as a reference standard, with a molecular formula of C7H10O4 and a molecular weight of 158.15 g/mol [1]. It is typically available as a white to pale yellow solid with a specified purity of ≥97% as determined by HPLC , and is stored at 2-8°C away from moisture [2]. Its primary use is in the development, validation, and execution of analytical methods for the quality control of Darunavir active pharmaceutical ingredient and drug products, particularly in support of Abbreviated New Drug Applications (ANDAs) [3].

(3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one: Why Analytical Performance in Darunavir Quality Control Cannot Be Replaced by a Generic Analog


Generic substitution of a reference standard for (3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one in regulated analytical workflows is not viable due to stringent requirements for impurity identification, quantification, and traceability. This compound is not merely a chemical building block; it is a specific, stereochemically defined process impurity of Darunavir [1]. Regulatory guidelines for ANDA submissions mandate the use of fully characterized reference standards with established identity, purity, and stability profiles to ensure method accuracy and reproducibility [2]. Using an unqualified or structurally similar analog would compromise the specificity of impurity profiling methods, potentially leading to false positives or inaccurate quantification, and would fail to meet the traceability requirements to pharmacopeial standards (USP or EP) [3]. The validated analytical methods for Darunavir, such as those achieving baseline separation of 17 impurities within 18 minutes, rely on the precise chromatographic behavior of this specific impurity [4]; substitution would invalidate the method's validated performance.

(3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one: A Quantitative Comparator-Based Evidence Guide for Scientific Procurement


Baseline Chromatographic Resolution of (3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one from Darunavir and 16 Other Impurities in a Validated UPLC Method

In a Quality by Design-optimized UPLC/PDA/MS method for simultaneous determination of Darunavir and 17 related impurities, (3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one is chromatographically resolved with a resolution ≥1.5 from the Darunavir peak and all other impurity peaks, achieving a total run time of 18 minutes [1]. This performance is critical for accurate quantification and is not guaranteed with generic or uncharacterized analogs, which would require re-validation of the method. The method achieved a linear range of 0.05–1.3 μg/mL (R² > 0.99) and precision with RSD ≤ 3.0% [1].

Analytical Method Validation Pharmaceutical Quality Control UPLC/PDA/MS Darunavir Impurity Profiling

Comparison of Purity Specifications: (3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one Offers ≥97% Purity with Comprehensive Characterization Data versus Unspecified or Lower-Purity Analogs

Commercially available (3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one is consistently supplied with a purity specification of ≥97% as determined by HPLC, and is accompanied by detailed characterization data including NMR, MS, and HPLC chromatograms . In contrast, many generic or non-specialized suppliers offer this compound with lower purity (e.g., 95%) or without full analytical documentation [1]. The provision of a Certificate of Analysis (CoA) with batch-specific data, including ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC purity, is a standard offering for this compound from reputable vendors, ensuring traceability and compliance with regulatory expectations for reference standards [2].

Reference Standard Purity Analytical Quality Control Certificate of Analysis Darunavir Impurity 12

Regulatory Traceability Advantage: (3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one is Offered with Traceability to USP or EP Standards, Unlike Generic Research-Grade Materials

Suppliers of (3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one as a Darunavir Impurity 12 reference standard explicitly state that further traceability against pharmacopeial standards (USP or EP) can be provided based on feasibility [1] [2]. This is a critical differentiator from generic research-grade compounds, which are typically sold without any such traceability commitment. For ANDA filings, the use of a reference standard with established traceability to a recognized pharmacopeial monograph is a regulatory expectation that directly impacts the acceptability of analytical data.

Regulatory Compliance Reference Standard Traceability Pharmacopeial Standards ANDA Submission

Stability Profile for Storage: (3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one Demonstrates Stability at 2-8°C, Sealed Away from Moisture, a Defined Condition Lacking for Many Unspecified Analogs

Vendor datasheets specify that (3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one should be stored at 2-8°C, away from moisture, in a sealed container to maintain its certified purity [1] . This defined storage condition is based on stability studies that ensure the compound's integrity over time. In contrast, many generic or research-grade analogs are sold without any stability data or specific storage recommendations, leaving the user to assume its stability, which is a significant risk for a reference standard where purity and identity must be guaranteed.

Reference Standard Stability Storage Conditions Quality Control Shelf Life

(3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one: Evidence-Backed Application Scenarios for Pharmaceutical Quality Control and Analytical Development


Analytical Method Development and Validation for Darunavir Impurity Profiling in Support of ANDA Submissions

This compound is indispensable as a reference standard for developing and validating HPLC or UPLC methods intended for the quantification of Darunavir-related impurities in drug substance and drug product. The evidence from a validated UPLC/PDA/MS method, which achieved baseline resolution (Rs ≥1.5) of Darunavir and 17 impurities including this compound within 18 minutes [1], demonstrates its fitness for this purpose. Its use ensures that the analytical method is specific and accurate for this critical impurity, a requirement for ANDA filings [2].

Routine Quality Control (QC) Testing of Darunavir API and Finished Dosage Forms

As a fully characterized reference standard with a purity specification of ≥97% and accompanied by a Certificate of Analysis including NMR, MS, and HPLC data [1] [2], this compound is suitable for daily QC release testing. It allows QC laboratories to accurately identify and quantify this specific impurity in production batches, ensuring compliance with ICH guidelines on impurity limits. The defined storage conditions (2-8°C, sealed) support its long-term use in a GMP environment [3].

Method Transfer and Cross-Validation Between Laboratories

The availability of (3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one from vendors that offer traceability to USP or EP standards [1] [2] makes it an ideal reference material for method transfer studies. It provides a common, well-characterized anchor point that ensures consistent analytical performance across different sites, instruments, and analysts, reducing variability in impurity quantification during technology transfer.

Forced Degradation Studies to Establish Stability-Indicating Methods

In forced degradation studies, this compound can serve as a marker for a specific degradation pathway or as a model impurity to validate the stability-indicating power of the analytical method. The method described in [1] identified acid and base hydrolysis as primary degradation pathways for Darunavir and confirmed the method's ability to separate this impurity from degradation products. Using this well-characterized impurity standard ensures that the method's specificity is rigorously tested.

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